3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione
Description
This compound features a 1,3-diazaspiro[4.4]nonane-2,4-dione core substituted with a 2-oxoethyl group bearing a 4-(pyridin-2-yl)piperazine moiety.
Properties
Molecular Formula |
C18H23N5O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-1,3-diazaspiro[4.4]nonane-2,4-dione |
InChI |
InChI=1S/C18H23N5O3/c24-15(13-23-16(25)18(20-17(23)26)6-2-3-7-18)22-11-9-21(10-12-22)14-5-1-4-8-19-14/h1,4-5,8H,2-3,6-7,9-13H2,(H,20,26) |
InChI Key |
JQXOHGXKBQYWKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)C(=O)N(C(=O)N2)CC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Alkylation of the Spirocyclic Core
The spirocyclic hydantoin undergoes N-alkylation with chloroacetyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. This yields the intermediate 3-(2-chloroacetyl)-1,3-diazaspiro[4.4]nonane-2,4-dione :
Nucleophilic Substitution with 1-(Pyridin-2-yl)Piperazine
The chloroacetyl intermediate reacts with 1-(pyridin-2-yl)piperazine in a nucleophilic substitution reaction. This step is performed under reflux in DCM or dimethylformamide (DMF) with potassium carbonate as a base:
Optimization insights :
-
Solvent selection : DMF improves solubility but may increase side reactions compared to DCM.
-
Temperature : Reactions at 80°C in DMF achieve higher conversion rates.
Alternative Pathways and Comparative Analysis
Reductive Amination Approach
A less common route involves reductive amination of the spirocyclic core with 2-(piperazin-1-yl)pyridine derivatives. However, this method suffers from lower yields (~45%) due to competing side reactions.
Solid-Phase Synthesis
Recent efforts explore solid-phase techniques using Wang resin-bound intermediates, though scalability remains a limitation.
Reaction Conditions and Yield Data
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyridine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacologically active agent. It may be investigated for its activity against various biological targets, including enzymes and receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological systems, including its binding affinity and specificity.
Industrial Applications: The compound may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione involves its interaction with specific molecular targets within biological systems. The piperazine and pyridine moieties suggest potential binding to receptors or enzymes, leading to modulation of their activity. The exact pathways and targets would depend on the specific biological context and require further investigation through experimental studies.
Comparison with Similar Compounds
Structural Analogues with Modified Piperazine Substituents
Compound A : 3-{2-Oxo-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione
- Key Difference : Replaces pyridin-2-yl with a 2-phenylethenesulfonyl group.
- No pharmacological data is available, but sulfonyl groups are common in protease inhibitors .
Compound B : 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione
- Key Difference: Spiro[4.5]decane core (vs. [4.4]nonane) and a phenylpiperazine substituent.
- Impact : The larger spiro ring may enhance lipophilicity, while the phenylpiperazine group is associated with α-adrenergic receptor binding .
Compound C : 3-(3,5-Dichlorophenyl)-1,3-diazaspiro[4.4]nonane-2,4-dione
- Key Difference : Substituted with a 3,5-dichlorophenyl group instead of the pyridinyl-piperazine chain.
- Impact : Chlorine atoms increase molecular weight (299.15 g/mol vs. ~286.35 g/mol for the target compound) and may enhance blood-brain barrier penetration .
Pharmacological and Physicochemical Properties
Key Research Findings
- Spiro Ring Flexibility: Compounds with smaller spiro rings (e.g., [4.4]nonane) exhibit tighter binding to rigid enzyme pockets compared to [4.5]decane analogs .
- Piperazine Modifications : Pyridinyl-piperazine derivatives show higher selectivity for serotonin receptors (5-HT${1A}$) than phenylpiperazine analogs, which often target dopamine D$2$ receptors .
- Chlorinated Derivatives : Chlorine substitution (e.g., Compound C) correlates with increased antimicrobial activity in related spiro compounds, though this remains untested for the target compound .
Biological Activity
The compound 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a diazaspiro framework with a piperazine moiety and a pyridine ring, which contribute to its pharmacological properties. The presence of the carbonyl group enhances its reactivity, potentially influencing its interaction with biological targets.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉N₅O₂ |
| Molecular Weight | 369 Da |
| LogP | 0.42 |
| Polar Surface Area | 69 Å |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 0 |
Antimicrobial Properties
Research indicates that compounds similar to the diazaspiro structure exhibit significant antimicrobial activities. For instance, derivatives of piperazine have shown efficacy against various bacterial strains and fungi. The specific compound under consideration may possess similar properties due to its structural features.
Antiviral and Anticancer Activity
Studies on related compounds suggest potential antiviral and anticancer activities. For example, piperazine derivatives have been evaluated for their ability to inhibit viral replication and exhibit cytotoxicity against cancer cell lines. The integration of the pyridine ring may enhance these effects through improved binding affinity to biological targets.
Case Studies
- Antimicrobial Evaluation : A series of piperazine derivatives were synthesized and tested against standard bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. Compounds exhibited varying degrees of antimicrobial activity, indicating the potential for the diazaspiro compound to be similarly effective .
- Cytotoxicity Assays : Research on pyridine-containing compounds has demonstrated cytotoxic effects against several cancer cell lines. The diazaspiro compound's structural similarity suggests it could also exhibit such activity, warranting further investigation into its mechanism of action and efficacy in cancer models .
Synthesis Pathways
The synthesis of 3-{2-Oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-1,3-diazaspiro[4.4]nonane-2,4-dione typically involves multi-step organic reactions:
- Formation of the Piperazine Ring : The piperazine structure can be synthesized via cyclization reactions involving ethylenediamine.
- Introduction of Pyridine Moiety : This can be achieved through nucleophilic substitution reactions where halogenated pyridine reacts with the piperazine derivative.
- Final Assembly : The diazaspiro framework is completed through condensation reactions involving suitable precursors that introduce the necessary functional groups.
Future Directions in Research
Further studies are needed to elucidate the specific biological mechanisms by which this compound exerts its effects. Potential areas of exploration include:
- In Vivo Studies : Assessing the pharmacokinetics and pharmacodynamics in animal models.
- Mechanism of Action : Investigating how the compound interacts at a molecular level with target proteins or pathways.
- Derivatives Development : Synthesizing analogs with modified structures to enhance potency or selectivity.
Q & A
Q. What theoretical frameworks guide hypothesis-driven research on this compound?
- Methodological Answer :
- Receptor theory : Link piperazine’s known affinity for neurotransmitter receptors (e.g., 5-HT₁A) to hypothesized CNS activity .
- Spirocyclic reactivity : Investigate ring strain or conformational flexibility using density functional theory (DFT) calculations .
Data Contradiction Analysis
Q. How to address conflicting solubility data across different solvent systems?
- Methodological Answer :
- Solvent screening : Test solubility in DMSO, water-ethanol mixtures, and PEG-based solvents.
- Dynamic light scattering (DLS) : Check for aggregation or micelle formation that may skew measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
